molecular formula C13H11BrN2O3S B2754549 2-{[(4-Bromophenyl)sulfonyl]amino}benzamide CAS No. 333441-46-6

2-{[(4-Bromophenyl)sulfonyl]amino}benzamide

Cat. No.: B2754549
CAS No.: 333441-46-6
M. Wt: 355.21
InChI Key: ZUCKAUQEOKRCBL-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)sulfonyl]amino}benzamide is a chemical compound of interest in medicinal chemistry research, belonging to the class of sulfonamide-derivatives . Sulfonamides are a significant class of bioactive molecules known for their diverse therapeutic potential, and this compound provides researchers with a valuable scaffold for developing and studying new pharmacological agents . While specific biological data for this exact molecule is not fully established, structurally related sulfamoyl benzamide and anilinobenzamide analogs have demonstrated a range of promising research applications. These related compounds have been investigated as selective inhibitors for enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in processes such as thrombosis, inflammation, and cancer . Furthermore, similar anilinobenzamide scaffolds have been explored in the development of sirtuin deacetylase (SIRT2) inhibitors, which are being studied in the context of neurodegenerative diseases like Huntington's and Parkinson's disease . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-9-5-7-10(8-6-9)20(18,19)16-12-4-2-1-3-11(12)13(15)17/h1-8,16H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCKAUQEOKRCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 2-Aminobenzoic Acid

The foundational route begins with 2-aminobenzoic acid, where sulfonylation introduces the 4-bromophenylsulfonyl moiety. Chlorosulfonic acid reacts with 2-aminobenzoic acid under controlled conditions (0–5°C, 2–4 hours) to yield 2-(chlorosulfonyl)benzoic acid, which is subsequently treated with 4-bromoaniline in dichloromethane (DCM) with triethylamine as a base. This step affords 2-{[(4-bromophenyl)sulfonyl]amino}benzoic acid, isolated in 65–72% yield after recrystallization from ethanol.

Reaction Conditions:

Step Reagents Solvent Temperature Yield (%)
1 Chlorosulfonic acid DCM 0–5°C 70
2 4-Bromoaniline, Et₃N DCM RT 68

Amide Formation via Carbodiimide Coupling

The carboxylic acid intermediate undergoes amidation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF). Activation of the carboxyl group forms an intermediate O-acylisourea, which reacts with aqueous ammonia to produce the target benzamide. This method achieves yields of 70–75%, with purity confirmed via HPLC (>98%).

Optimization Insight:

  • Excess EDC (1.5 equiv.) minimizes unreacted starting material.
  • DMAP (0.1 equiv.) accelerates acyl transfer, reducing reaction time to 4 hours.

Modern Catalytic Methods

Bi(OTf)₃-Catalyzed One-Pot Synthesis

Recent advances employ bismuth triflate [Bi(OTf)₃] as a Lewis acid catalyst for tandem sulfonylation and amidation. In a nitromethane solvent at 80°C, 2-nitrobenzamide reacts with 4-bromobenzenesulfonyl chloride and ethyl glyoxalate, followed by nitro group reduction using H₂/Pd-C. This one-pot method streamlines synthesis, achieving 82% yield and reducing purification steps.

Advantages:

  • Catalytic loading: 1–2 mol% Bi(OTf)₃.
  • Functional group tolerance: Compatible with electron-withdrawing substituents.

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

Immobilizing 2-aminobenzoic acid on Wang resin enables iterative sulfonylation and amidation. After sulfonylation with 4-bromobenzenesulfonyl chloride, cleavage with trifluoroacetic acid (TFA) releases the carboxylic acid, which is subsequently amidated on-resin. This approach achieves 85% purity, though scalability remains challenging due to resin costs.

Comparative Analysis of Synthetic Routes

Table 1: Yield and Efficiency Comparison

Method Key Reagents Yield (%) Purity (%)
Classical (EDC/DMAP) EDC, DMAP, NH₃ 75 98
Bi(OTf)₃ Catalysis Bi(OTf)₃, Ethyl glyoxalate 82 95
Solid-Phase Wang resin, TFA 60 85

Key Observations:

  • Carbodiimide coupling offers reproducibility but requires stringent anhydrous conditions.
  • Bi(OTf)₃ catalysis enhances atom economy but necessitates post-reduction steps.

Challenges and Optimization Strategies

Byproduct Formation in Sulfonylation

Competitive hydrolysis of sulfonyl chlorides generates sulfonic acids, reducing yields. Strategies include:

  • Low-Temperature Control (0–5°C) to suppress hydrolysis.
  • Molecular Sieves (4Å) to scavenge water in DCM.

Purification of Polar Intermediates

Morpholine-containing derivatives exhibit high polarity, complicating isolation. Adjusting pH to 3–4 during aqueous workup precipitates the product, improving recovery by 15–20%.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation and Reduction Products: Oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfinic acids or amines.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Trends :

  • Substituent Positioning : Para-substituted halogen or methoxy groups optimize electronic interactions with target proteins, while ortho-substituents (e.g., 2-chlorophenyl in ) may sterically hinder binding .

Biological Activity

2-{[(4-Bromophenyl)sulfonyl]amino}benzamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a sulfonyl group linked to an amino group and a benzamide structure, which contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.

  • Molecular Formula : C13H12BrN2O2S
  • Molecular Weight : 356.22 g/mol
  • Structural Features : The compound contains a bromophenyl group, which enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Bacterial StrainInhibition Percentage (%)Reference
Staphylococcus aureus80.69
Klebsiella pneumoniae79.46 (anti-biofilm)

The mechanism of action is believed to involve the inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231, a breast cancer cell line. The increase in annexin V-FITC positivity indicated a significant rise in apoptotic cells compared to controls.

Cell LineApoptosis Induction (%)Reference
MDA-MB-23122-fold increase

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has shown selective inhibition against carbonic anhydrase IX (CA IX), which is implicated in various cancerous processes.

EnzymeIC50 (nM)Reference
Carbonic Anhydrase IX10.93 - 25.06

The selectivity for CA IX over other forms of carbonic anhydrase underscores its potential therapeutic relevance in oncology.

The biological effects of this compound are attributed to its structural characteristics:

  • Lipophilicity : The presence of the bromophenyl group enhances the compound's ability to penetrate cell membranes.
  • Sulfonamide Linkage : This functional group is known for its role in inhibiting bacterial folate synthesis, which is critical for bacterial growth and replication.
  • Enzyme Interaction : Molecular docking studies have indicated favorable binding interactions with target enzymes, suggesting a well-defined mechanism of action.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides, including this compound, exhibited enhanced antibacterial activity against resistant strains of bacteria. The results indicated that modifications to the sulfonamide structure could lead to improved efficacy.
  • Cancer Cell Apoptosis : In another study focusing on breast cancer treatments, the compound was shown to significantly increase apoptotic markers in treated cells compared to untreated controls, highlighting its potential as an adjunct therapy in cancer management.

Q & A

Q. What are the established synthetic routes for 2-{[(4-Bromophenyl)sulfonyl]amino}benzamide, and what critical parameters influence yield and purity?

Methodological Answer: The compound is synthesized via multi-step organic reactions. A typical pathway involves:

  • Step 1: Sulfonylation of 4-bromobenzenesulfonyl chloride with a benzamide precursor under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
  • Critical Parameters:
    • Temperature: Maintain ≤0°C during sulfonylation to avoid side reactions.
    • Solvent Purity: Anhydrous solvents prevent hydrolysis of intermediates.
    • Stoichiometry: Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete reaction.
      Yield typically ranges from 60–75%, with purity >95% confirmed by HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Look for characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 10.5–11.0 ppm, broad singlet).
    • ¹³C NMR: Confirm sulfonyl group (C-SO₂ at ~140 ppm) and benzamide carbonyl (C=O at ~168 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Exact mass should match the theoretical value (C₁₃H₁₁BrN₂O₃S: ~379.97 g/mol).
  • HPLC: Use a C18 column with UV detection (λ = 254 nm); retention time consistency indicates purity .

Advanced Research Questions

Q. What methodological considerations are essential when assessing this compound's efficacy in polyglutamine (polyQ) aggregation inhibition models?

Methodological Answer:

  • Cell-Based Assays:
    • Use Huntington’s disease (HD) cell models (e.g., transfected HEK293 cells expressing mutant huntingtin).
    • Dose-Response: Test concentrations from 1–50 μM; IC₅₀ values are typically ≤10 μM for polyQ aggregation inhibition .
    • Controls: Include a known aggregation inhibitor (e.g., Congo Red) and vehicle control (DMSO).
  • Quantification: Employ fluorescence microscopy (e.g., filter-trap assay with anti-polyQ antibodies) or thioflavin T staining for fibril detection.
  • Cytotoxicity: Parallel MTT assays ensure observed effects are not due to cell death .

Q. How can conflicting data regarding the compound's inhibitory potency across different aggregation assays be resolved?

Methodological Answer:

  • Orthogonal Assays: Combine biochemical (e.g., filter-trap) and biophysical (e.g., dynamic light scattering, TEM) methods to validate aggregation states.
  • Structural Analog Comparison: Test derivatives (e.g., replacing the 4-bromophenyl group with chloro or methyl groups) to identify structure-activity relationships (SAR).
  • Kinetic Studies: Monitor aggregation over time (0–72 hrs) to distinguish between delayed onset vs. true inhibition.
    Conflicting results often arise from variations in protein concentration, incubation time, or detection sensitivity .

Q. What strategies optimize the compound's solubility and bioavailability for in vivo neuroprotective studies?

Methodological Answer:

  • Formulation: Use co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve blood-brain barrier penetration.
  • Pharmacokinetics: Conduct LC-MS/MS analysis of plasma and brain homogenates post-administration (dose: 10–50 mg/kg) to measure bioavailability and half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values between cell-free and cell-based polyQ aggregation assays?

Methodological Answer:

  • Assay Conditions:
    • Cell-Free: Uses purified huntingtin exon1 fragments; IC₅₀ values may be lower (1–5 μM) due to direct target interaction.
    • Cell-Based: Higher IC₅₀ (5–20 μM) accounts for membrane permeability and intracellular protein interactions.
  • Validation: Perform dose-response curves in both systems using the same batch of compound.
  • Mechanistic Studies: Use fluorescence polarization to confirm binding affinity to polyQ peptides .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of fine particles.
  • First Aid:
    • Eye Contact: Flush with water for 15 mins; consult an ophthalmologist.
    • Skin Exposure: Wash with soap and water; remove contaminated clothing.
      Toxicity data are limited, so treat as a potential irritant .

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